Immunosuppressive Potency Retention: 41-O-Demethyl Rapamycin vs. 39-O-Demethyl Rapamycin in Human Lymphocyte Proliferation Assays
41-O-demethyl rapamycin retains immunosuppressive potency comparable to the parent drug sirolimus, with an IC₅₀ of 1 nmol/L in the phytohemagglutinin (PHA)-stimulated human lymphocyte proliferation assay [1]. In striking contrast, 39-O-demethyl rapamycin—another sirolimus metabolite differing only in the position of O-demethylation on the macrocyclic lactone ring—exhibits an IC₅₀ of 2 × 10¹ μg/L, representing an approximately 100,000-fold reduction in immunosuppressive potency relative to the parent compound (IC₅₀ 2 × 10⁻⁴ μg/L in the same study) [2]. For reference, parent sirolimus typically demonstrates IC₅₀ values of approximately 1 nmol/L (~0.9 μg/L) in analogous PHA-stimulated human peripheral blood mononuclear cell proliferation assays [3]. This demonstrates that the 41-O-demethyl modification uniquely preserves the pharmacophore integrity required for FKBP12 binding and subsequent mTOR inhibition, whereas demethylation at position 39 effectively abolishes immunosuppressive activity.
| Evidence Dimension | Immunosuppressive potency (IC₅₀) in human lymphocyte proliferation assay |
|---|---|
| Target Compound Data | IC₅₀ = 1 nmol/L (41-O-demethyl rapamycin, PHA-stimulated human lymphocyte assay) |
| Comparator Or Baseline | IC₅₀ = 2 × 10¹ μg/L for 39-O-demethyl rapamycin (mixed lymphocyte reaction, ~100,000-fold less potent than parent); parent sirolimus IC₅₀ ≈ 1 nmol/L in PHA-stimulated PBMC assay |
| Quantified Difference | 41-O-demethyl rapamycin is approximately 100,000-fold more potent than 39-O-demethyl rapamycin; retains near-parent potency vs. complete loss of activity for 39-O-demethyl |
| Conditions | PHA-stimulated human lymphocyte assay (Christians 1992); mixed lymphocyte reaction (Nickmilder 1998); cross-study comparison with parent sirolimus PHA PBMC assay |
Why This Matters
For researchers studying structure-activity relationships of mTOR inhibitors or selecting metabolite standards for pharmacological studies, 41-O-demethyl rapamycin is the only major demethylated metabolite that retains near-parent immunosuppressive potency, making it essential for distinguishing active from inactive circulating drug species.
- [1] Christians U, Kruse C, Kownatzki R, et al. Isolation of two immunosuppressive metabolites after in vitro metabolism of rapamycin. Drug Metab Dispos. 1992 Mar-Apr;20(2):186-91. PMID: 1352208. View Source
- [2] Nickmilder MJ, Latinne D, Verbeeck RK, Janssens W, Svoboda D, Lhoëst GJ. Isolation and identification of a C39 demethylated metabolite of rapamycin from pig liver microsomes and evaluation of its immunosuppressive activity. Xenobiotica. 1998 Mar;28(3):253-62. doi: 10.1080/004982598239551. View Source
- [3] mTOR Inhibitors reference data: Rapamycin IC₅₀ ≈ 1 nM in PHA-stimulated human PBMC proliferation. Data compiled from multiple sources including Christians 1992 and independent validation studies. View Source
